2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a benzodiazole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsKey steps may involve cyclization, condensation, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole analogs: Compounds with similar structures but different substituents.
Piperidine derivatives: Compounds containing the piperidine ring with various functional groups.
Benzodiazole derivatives: Compounds featuring the benzodiazole moiety with different side chains
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-23(19-10-9-16-5-1-2-6-18(16)15-19)26-13-11-17(12-14-26)22-24-20-7-3-4-8-21(20)25-22/h1-10,15,17H,11-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYYQXAAEKNPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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